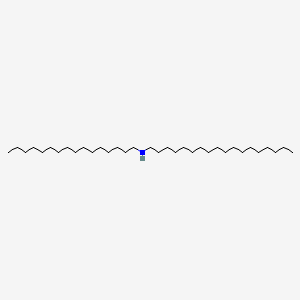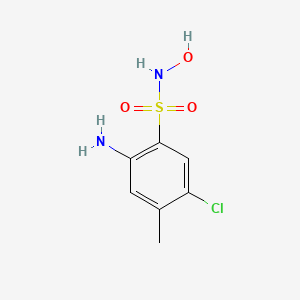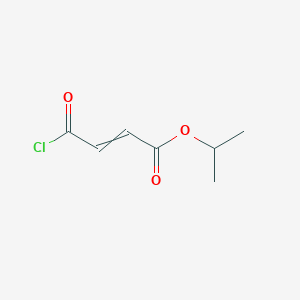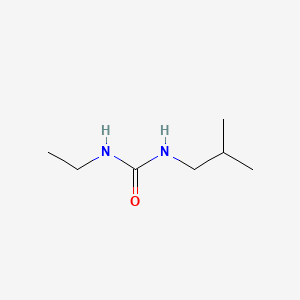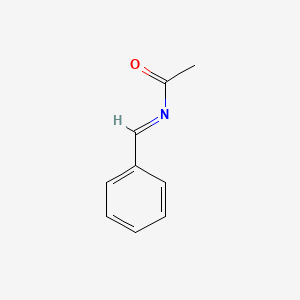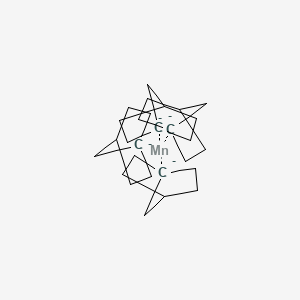
Tetranorbornylmanganese
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetranorbornylmanganese is an organometallic compound with the formula Mn(nor)₄, where “nor” represents the 1-norbornyl ligand. This compound is part of the larger family of metal tetranorbornyls, which are known for their stability and unique structural properties. This compound, in particular, is notable for its tetrahedral geometry and high oxidation state of +4, making it a subject of interest in organometallic chemistry .
准备方法
Synthetic Routes and Reaction Conditions: Tetranorbornylmanganese is typically synthesized through the reaction of manganese halides with 1-norbornyllithium. The process involves the following steps:
Reaction with Alkyllithium: Manganese(IV) bromide reacts with 1-norbornyllithium in an inert atmosphere, usually in a solvent like pentane or hexane.
Filtration and Recrystallization: The reaction mixture is filtered to remove byproducts, and the filtrate is subjected to recrystallization to obtain pure this compound.
Industrial Production Methods:
化学反应分析
Types of Reactions: Tetranorbornylmanganese undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form manganese oxides.
Substitution: The norbornyl ligands can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or other oxidizing agents can be used to oxidize this compound.
Substitution Reagents: Organolithium or Grignard reagents are commonly used for substitution reactions.
Major Products:
Oxidation Products: Manganese oxides.
Substitution Products: Various organomanganese compounds depending on the substituent introduced.
科学研究应用
Tetranorbornylmanganese has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organomanganese compounds and as a catalyst in organic reactions.
Biology and Medicine: While direct applications in biology and medicine are limited, its derivatives are studied for potential therapeutic uses.
Industry: It is explored for use in materials science, particularly in the development of new polymers and nanomaterials
作用机制
The mechanism of action of tetranorbornylmanganese involves its ability to undergo redox reactions, where it can donate or accept electrons. This property is crucial in catalytic processes where it facilitates the transformation of substrates. The molecular targets and pathways involved include interactions with organic molecules, leading to the formation of new bonds and the stabilization of reaction intermediates .
相似化合物的比较
- Tetrakis(1-norbornyl)cobalt(IV)
- Tetrakis(1-norbornyl)chromium(IV)
- Tetrakis(1-norbornyl)molybdenum(IV)
Comparison: Tetranorbornylmanganese is unique due to its high oxidation state and tetrahedral geometry, which confer high stability and reactivity. Compared to its cobalt, chromium, and molybdenum counterparts, tetranorbornyl
属性
CAS 编号 |
36333-79-6 |
|---|---|
分子式 |
C28H44Mn-4 |
分子量 |
435.6 g/mol |
InChI |
InChI=1S/4C7H11.Mn/c4*1-2-7-4-3-6(1)5-7;/h4*6H,1-5H2;/q4*-1; |
InChI 键 |
NNEKBDYDWPDVMS-UHFFFAOYSA-N |
规范 SMILES |
C1C[C-]2CCC1C2.C1C[C-]2CCC1C2.C1C[C-]2CCC1C2.C1C[C-]2CCC1C2.[Mn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


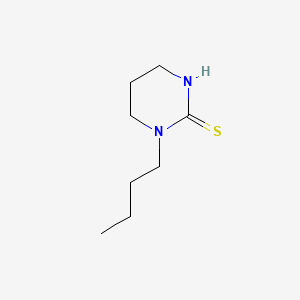
![[2-[[3-[(2-Ethylhexoxycarbonylamino)methyl]phenyl]carbamoyloxymethyl]-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate](/img/structure/B14668690.png)
![N,2-Dimethyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14668695.png)

![5-Phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14668709.png)
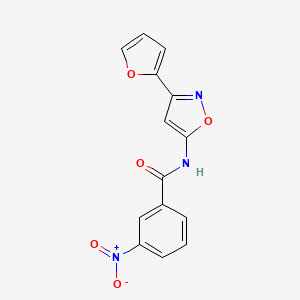
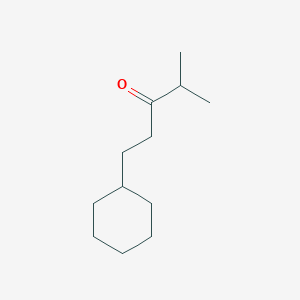
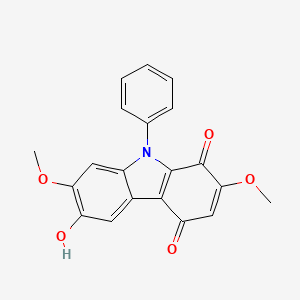
![3-[(2-Bromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14668741.png)
